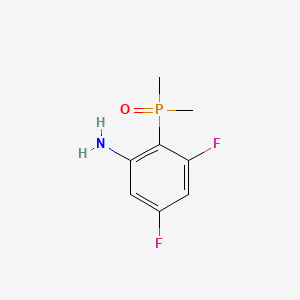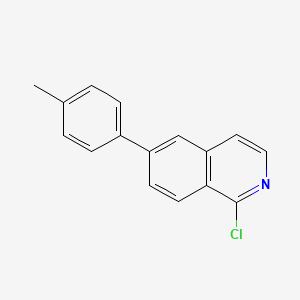
1-Chloro-6-(p-tolyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-(p-tolyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the first position and a p-tolyl group (a benzene ring substituted with a methyl group) at the sixth position of the isoquinoline structure. The molecular formula of this compound is C16H12ClN, and it has a molecular weight of 253.73 g/mol .
Métodos De Preparación
1-Chloro-6-(p-tolyl)isoquinoline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions may be optimized to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-Chloro-6-(p-tolyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The p-tolyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Aplicaciones Científicas De Investigación
1-Chloro-6-(p-tolyl)isoquinoline has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions involving isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1-Chloro-6-(p-tolyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The isoquinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Chloro-6-(p-tolyl)isoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the p-tolyl group, making it less bulky and potentially less selective in certain reactions.
6-(p-Tolyl)isoquinoline: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
1-Bromo-6-(p-tolyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and the conditions required for certain reactions
Propiedades
Fórmula molecular |
C16H12ClN |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
1-chloro-6-(4-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-18-16(15)17/h2-10H,1H3 |
Clave InChI |
BPSSGUMJRMODDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
methanol](/img/structure/B14017817.png)
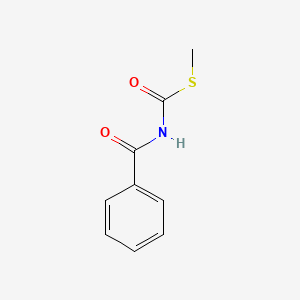
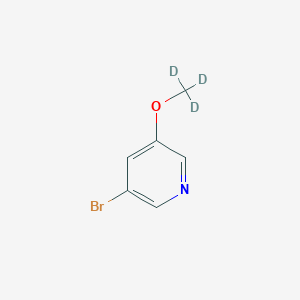
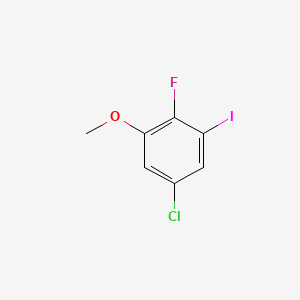
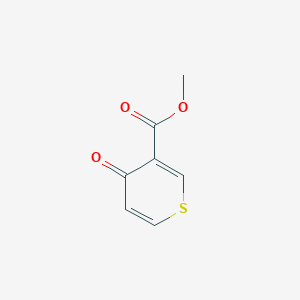
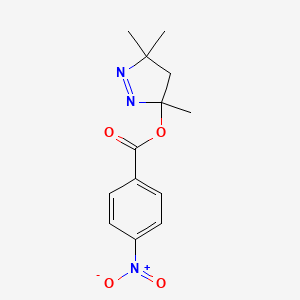


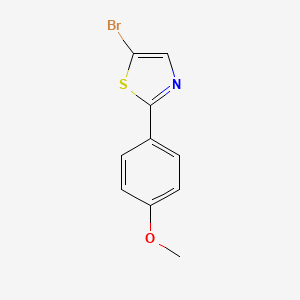
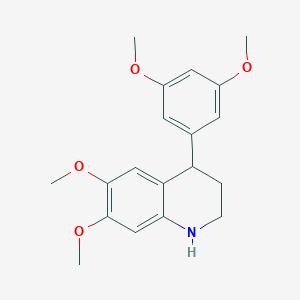

![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
